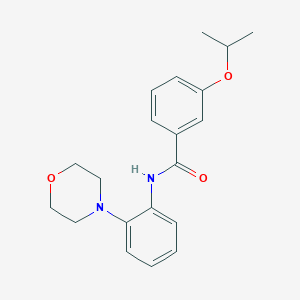![molecular formula C19H14Cl2N2O3S B278542 N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278542.png)
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide, also known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DAPT is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and the generation of amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease (AD).
作用機序
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide exerts its pharmacological effects by inhibiting gamma-secretase, an enzyme that cleaves APP to produce Aβ peptides. By inhibiting gamma-secretase, N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide reduces the production of Aβ peptides and promotes the production of shorter, less toxic peptides. N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide also inhibits the Notch signaling pathway by preventing the cleavage of Notch receptors, which are involved in cell differentiation and survival.
Biochemical and Physiological Effects
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of Aβ production, induction of apoptosis in cancer cells, enhancement of neural stem cell differentiation, and reduction of platelet activation. N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has also been found to have anti-inflammatory and anti-thrombotic effects, which may be beneficial in the treatment of cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of using N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide in lab experiments is its high potency and specificity for gamma-secretase inhibition. N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been extensively studied and characterized, and its pharmacological effects have been well-documented. However, one of the limitations of using N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide, including:
1. Development of more potent and selective gamma-secretase inhibitors with fewer off-target effects.
2. Investigation of the effects of N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide on other signaling pathways and cellular processes, such as autophagy and mitochondrial function.
3. Evaluation of the safety and efficacy of N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide in clinical trials for the treatment of AD, cancer, and cardiovascular diseases.
4. Identification of biomarkers for predicting the response to N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide treatment and monitoring its pharmacological effects.
5. Development of novel drug delivery systems for N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide to improve its bioavailability and reduce its toxicity.
In conclusion, N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide is a promising chemical compound with potential therapeutic applications in various diseases. Its high potency and specificity for gamma-secretase inhibition make it a valuable tool for scientific research, but its potential toxicity and off-target effects should be carefully considered. Further research is needed to fully understand the pharmacological effects of N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide and its potential clinical applications.
合成法
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide can be synthesized by the reaction of 2,4-dichlorophenol with acetic anhydride to form 2,4-dichlorophenoxyacetic acid, which is then coupled with 4-aminophenylthiophene-2-carboxamide using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting product is purified and characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including AD, cancer, and cardiovascular diseases. In AD, N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been shown to inhibit the production of Aβ peptides, which are the main components of amyloid plaques in the brains of AD patients. N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has also been found to promote the differentiation of neural stem cells and enhance cognitive function in animal models of AD.
In cancer research, N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been studied for its ability to inhibit the Notch signaling pathway, which is involved in the development and progression of various types of cancer. N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in animal models.
In cardiovascular research, N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been studied for its potential anti-inflammatory and anti-thrombotic effects. N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been found to inhibit the activation of platelets and reduce the formation of blood clots, which are major contributors to cardiovascular diseases.
特性
製品名 |
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide |
|---|---|
分子式 |
C19H14Cl2N2O3S |
分子量 |
421.3 g/mol |
IUPAC名 |
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O3S/c20-12-3-8-16(15(21)10-12)26-11-18(24)22-13-4-6-14(7-5-13)23-19(25)17-2-1-9-27-17/h1-10H,11H2,(H,22,24)(H,23,25) |
InChIキー |
XIMWQOHDFOGSCT-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)
![3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278464.png)
![2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278465.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B278467.png)
![N-[3-(pentanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278470.png)
![3-chloro-4-methyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278471.png)
![2,5-dichloro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278472.png)
![3-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B278475.png)
![N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278478.png)

![4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B278481.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B278483.png)